Cas no 1000528-91-5 (2-(2-Fluoro-5-methylpyridin-3-yl)acetonitrile)

2-(2-Fluoro-5-methylpyridin-3-yl)acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-(2-fluoro-5-methylpyridin-3-yl)acetonitrile
- 2-Fluoro-5-methylpyridine-3-acetonitrile
- 2-(2-Fluoro-5-methylpyridin-3-yl)acetonitrile
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- インチ: 1S/C8H7FN2/c1-6-4-7(2-3-10)8(9)11-5-6/h4-5H,2H2,1H3
- InChIKey: IIMXBTLOVIPNDM-UHFFFAOYSA-N
- ほほえんだ: FC1C(CC#N)=CC(C)=CN=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 172
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 36.7
2-(2-Fluoro-5-methylpyridin-3-yl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A026000709-1g |
2-Fluoro-5-methylpyridine-3-acetonitrile |
1000528-91-5 | 97% | 1g |
$1730.40 | 2023-09-04 | |
Alichem | A026000709-500mg |
2-Fluoro-5-methylpyridine-3-acetonitrile |
1000528-91-5 | 97% | 500mg |
$1038.80 | 2023-09-04 | |
Alichem | A026000709-250mg |
2-Fluoro-5-methylpyridine-3-acetonitrile |
1000528-91-5 | 97% | 250mg |
$646.00 | 2023-09-04 |
2-(2-Fluoro-5-methylpyridin-3-yl)acetonitrile 関連文献
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1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
2-(2-Fluoro-5-methylpyridin-3-yl)acetonitrileに関する追加情報
2-(2-Fluoro-5-methylpyridin-3-yl)acetonitrile: A Comprehensive Overview
2-(2-Fluoro-5-methylpyridin-3-yl)acetonitrile (CAS No. 1000528-91-5) is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of nitriles and features a pyridine ring substituted with fluorine and methyl groups, along with an acetonitrile moiety. Its structure and reactivity make it a valuable molecule for both academic research and industrial applications.
The molecular formula of 2-(2-fluoro-5-methylpyridin-3-yl)acetonitrile is C8H7FNO, with a molecular weight of 149.17 g/mol. The compound exhibits a melting point of approximately 65°C and a boiling point around 140°C under standard conditions. Its solubility in common solvents such as water, ethanol, and dichloromethane has been extensively studied, making it suitable for various synthetic and analytical procedures.
Recent studies have highlighted the importance of fluorinated pyridines in medicinal chemistry due to their ability to modulate pharmacokinetic properties such as bioavailability and metabolic stability. The presence of the fluorine atom in the pyridine ring introduces electron-withdrawing effects, which can enhance the compound's reactivity in certain reactions. Additionally, the methyl group at position 5 of the pyridine ring contributes to steric effects, further influencing the compound's chemical behavior.
The synthesis of 2-(2-fluoro-5-methylpyridin-3-yl)acetonitrile typically involves multi-step processes, including nucleophilic substitution, coupling reactions, and oxidation steps. Researchers have explored various catalysts and reaction conditions to optimize yield and purity. For instance, the use of palladium catalysts in cross-coupling reactions has been reported to significantly improve the efficiency of synthesizing this compound.
In terms of applications, 2-(2-fluoro-5-methylpyridin-3-yl)acetonitrile has shown promise in the development of agrochemicals, particularly as a precursor for herbicides and insecticides. Its ability to inhibit specific enzymes involved in plant growth regulation makes it a potential candidate for next-generation agricultural chemicals. Furthermore, preliminary studies suggest that this compound may exhibit anti-inflammatory and antioxidant properties, opening avenues for its use in pharmaceuticals.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity profiles of 2-(2-fluoro-5-methylpyridin-3-yl)acetonitrile with high accuracy. Quantum mechanical calculations have revealed that the compound's nitrile group plays a crucial role in its electronic structure, influencing its ability to participate in hydrogen bonding and other non-covalent interactions.
The environmental impact of 2-(2-fluoro-5-methylpyridin-3-yl)acetonitrile has also been a topic of interest. Studies on its biodegradation pathways indicate that under aerobic conditions, the compound undergoes microbial degradation through hydrolysis and oxidation mechanisms. These findings are critical for assessing its potential risks to aquatic ecosystems and developing strategies for safe disposal.
In conclusion, 2-(2-fluoro-5-methylpyridin-3-yl)acetonitrile (CAS No. 1000528915) is a versatile compound with a wide range of applications across different industries. Its unique chemical structure, coupled with recent research advancements, positions it as a valuable tool for scientists and engineers seeking innovative solutions in material science, pharmacology, and agriculture.
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